Bromogold

Gold nanoparticles Anisotropic nanostructures Precursor-controlled morphology

Bromogold (CAS 10294-27-6), systematically named gold(I) bromide or gold monobromide, is a binary inorganic gold(I) halide with molecular formula AuBr and a molecular weight of 276.87 g/mol. It exists as a yellow-to-yellow-brown crystalline solid at standard conditions with a density of 7.9 g/cm³ and undergoes thermal decomposition at 165 °C.

Molecular Formula AuB
Molecular Weight 276.87 g/mol
CAS No. 10294-27-6
Cat. No. B084693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromogold
CAS10294-27-6
SynonymsGOLD MONOBROMIDE
Molecular FormulaAuB
Molecular Weight276.87 g/mol
Structural Identifiers
SMILES[Br-].[Au+]
InChIInChI=1S/Au.BrH/h;1H/q+1;/p-1
InChIKeyPMCMJPXEJUKOAO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromogold (AuBr) CAS 10294-27-6: Baseline Physicochemical and Structural Profile for Procurement Evaluation


Bromogold (CAS 10294-27-6), systematically named gold(I) bromide or gold monobromide, is a binary inorganic gold(I) halide with molecular formula AuBr and a molecular weight of 276.87 g/mol. [1] It exists as a yellow-to-yellow-brown crystalline solid at standard conditions with a density of 7.9 g/cm³ and undergoes thermal decomposition at 165 °C. [2][3] The compound is practically insoluble in water (measured solubility at 25 °C: 1.96 μg/L) [3] and crystallizes in two structurally distinct polymorphic modifications, I-AuBr (body-centered tetragonal, space group I4₁/amd) and P-AuBr (primitive tetragonal, space group P4₂/ncm), both featuring polymeric –Br–Au–Br–Au– zigzag chains with linear two-coordinate gold(I) centers. [4]

Why Procuring Bromogold (AuBr) Is Not Interchangeable with AuCl, AuBr₃, or AuI Despite Shared Gold-Halide Chemistry


Gold halides spanning oxidation states +1 and +3 exhibit sharply divergent physicochemical and functional properties that preclude generic substitution in research and industrial workflows. Gold(I) bromide occupies a unique position among the gold monohalides: its Au–Br bond dissociation energy (50 ± 5 kcal/mol) is substantially weaker than Au–Cl (66 ± 3 kcal/mol), yet its oxidative addition behavior with bromine yields well-defined gold(III) products, in contrast to the corresponding AuI system where oxidative addition fails for sterically demanding phosphine ligands. [1][2] Moreover, AuBr decomposes at 165 °C, intermediate between AuBr₃ (~160 °C) and AuCl (~210 °C), and unlike water-soluble AuBr₃, AuBr is practically insoluble in water (1.96 μg/L), which critically affects its handling, formulation, and reactivity profile. [3][4] These differences—spanning thermodynamics, redox behavior, thermal stability, and solubility—directly determine suitability for specific synthetic pathways, catalytic applications, and nanomaterial fabrication protocols, making blind substitution scientifically unsound and experimentally risky.

Quantitative Differential Evidence for Bromogold (AuBr): Head-to-Head Performance Data Against Comparator Compounds


AuBr vs. AuCl as Nanoparticle Precursors: Bromide-Mediated Anisotropic Growth Produces Nanobars (Aspect Ratio 1.28) Instead of Spheres (Aspect Ratio 1.0)

When AuBr and AuCl are each employed as Au(I) precursors under identical conditions—thermolysis of the corresponding [AuX(oleylamine)] complex in chloroform at 60 °C—the resulting nanoparticle morphologies diverge dramatically. AuBr yields a mixture of nanospheres and nanobars with an average aspect ratio of 1.28, whereas AuCl produces exclusively spherical nanoparticles with an aspect ratio of nearly 1.0. [1] This morphological divergence is attributed to the oxidative etching effect and facet-selective chemisorption of the bromide counterion (Br⁻), which promotes anisotropic growth along specific crystallographic directions. [1] No such effect is observed with the chloride counterion from AuCl.

Gold nanoparticles Anisotropic nanostructures Precursor-controlled morphology

AuBr vs. AuCl Reaction Kinetics: 8-Fold Faster Nanoparticle Formation (3 h vs. 24 h) Under Mild Thermolysis Conditions

In a direct side-by-side comparison of Au(I) halide precursors for gold nanoparticle synthesis, the [AuBr(oleylamine)] complex underwent complete thermolytic decomposition within 3 hours at 60 °C in chloroform, whereas the [AuCl(oleylamine)] complex required 24 hours to reach completion under identical conditions. [1] This 8-fold difference in reaction rate is attributed to the lower thermodynamic stability of the Au–Br bond (D₀ = 50 ± 5 kcal/mol) relative to Au–Cl (D₀ = 66 ± 3 kcal/mol). [2] Faster decomposition kinetics are accompanied by a distinct color change from colorless to dark red for AuBr, compared to the gradual colorless-to-pink transition observed with AuCl. [1]

Reaction kinetics Gold nanoparticle synthesis Precursor reactivity

AuBr vs. AuI in Oxidative Addition Chemistry: Divergent Redox Outcomes with Bromine Dictate Synthetic Utility

The oxidative addition of elemental bromine to phosphine-gold(I) halide complexes of type (L)AuX reveals a critical halide-dependent divergence. For (L)AuBr complexes with L = PMe₃ or P(iPr)₃, clean oxidative addition proceeds to yield well-defined square-planar gold(III) products (L)AuBr₃. [1] In contrast, the analogous iodine system with L = P(iPr)₃ fails to undergo oxidative addition, instead yielding polyiodide products with the gold oxidation state unchanged (+1). [1] Furthermore, for the sterically congested ligand (Mes)₃P, the AuBr complex prevents oxidative addition entirely, undergoing P–Au bond cleavage instead, whereas the corresponding iodide system similarly fails. [1] This demonstrates that AuBr-based precursors occupy a reactivity window between the overly robust AuCl (which also undergoes oxidative addition with PMe₃) and the redox-inert AuI systems, enabling ligand-tunable access to Au(III) products.

Oxidative addition Gold(I)/Gold(III) redox Phosphine-gold complexes

Polymorph Diversity of AuBr: Two Structurally Characterized Modifications (I-AuBr and P-AuBr) with Distinct Au–Br–Au Bond Angles vs. Single-Phase AuCl

Gold(I) bromide crystallizes in two well-characterized polymorphic modifications with distinct structural parameters. I-AuBr (body-centered tetragonal, space group I4₁/amd, a = 6.940 Å, c = 9.252 Å) features an Au–Br–Au bond angle of 92.3° and Au–Br bond distance of 2.40 Å. [1] P-AuBr (primitive tetragonal, space group P4₂/ncm, a = 4.296 Å, c = 12.146 Å) features a markedly different Au–Br–Au bond angle of 77.1° and Au–Br bond distance of 2.44 Å. [1] By comparison, gold(I) chloride (AuCl) crystallizes exclusively in one modification (isostructural with I-AuBr, space group I4₁/amd), while gold(I) iodide (AuI) is isostructural with P-AuBr. [2] The phase transition behavior of AuBr has been mapped: α-AuBr transforms to P-AuBr at 85–100 °C; P-AuBr is stable up to 197 °C; I-AuBr is stable between 197 °C and 298 °C; and a b.c.c. phase exists from 298 °C to 330 °C. [3]

Crystal polymorphism Solid-state structure Coordination geometry

Au(I) Halides (AuBr and AuCl) Enable Reducing-Agent-Free Nanoparticle Synthesis, Eliminating a Key Reagent Required by All Au(III)-Based Precursors

Gold(I) halides, including AuBr and AuCl, possess an intrinsic thermodynamic instability that enables spontaneous disproportionation to Au(0) and Au(III) species under mild conditions, eliminating the need for an external reducing agent. [1] This contrasts with all Au(III)-based precursors—including HAuCl₄, AuBr₃, and AuCl₃—which require stoichiometric or excess reducing agents (e.g., NaBH₄, citrate, ascorbic acid) to generate Au(0) nanoparticles. [1] In direct experimental demonstration, both [AuBr(oleylamine)] and [AuCl(oleylamine)] complexes underwent thermolysis at 60 °C in chloroform to yield elemental gold nanoparticles with narrow size distribution (polydispersity ~8% for AuCl/oleylamine system at 20:1 ligand-to-metal ratio) without any added reductant. [1] While both Au(I) halides share this advantage, AuBr adds the further benefit of 8-fold faster kinetics and anisotropic morphology control (see Evidence Items 1–2).

Green synthesis Reducing-agent-free Gold nanoparticle fabrication

Highest-Impact Application Scenarios for Bromogold (AuBr) Based on Quantified Differential Evidence


Anisotropic Gold Nanostructure Synthesis: Nanobars and Nanorods Without Exogenous Shape-Directing Agents

Researchers requiring gold nanobars, nanorods, or other anisotropic nanostructures can employ AuBr as a single-source precursor that intrinsically supplies both the gold center and the bromide shape-directing agent. The oxidative etching and facet-selective chemisorption of the liberated Br⁻ counterion during thermolysis of [AuBr(oleylamine)] at 60 °C produces particles with an average aspect ratio of 1.28, in contrast to the purely spherical particles (aspect ratio 1.0) obtained from AuCl under identical conditions. [1] This eliminates the need to empirically optimize exogenous bromide additives (e.g., KBr, CTAB) and simplifies reaction optimization, making AuBr the precursor of choice for systematic studies of bromide-mediated anisotropic gold nanoparticle growth.

High-Throughput Gold Nanoparticle Production: 8-Fold Faster Synthesis Cycle

For scaled or high-throughput production of gold nanoparticles, AuBr reduces the synthesis cycle time from 24 hours (AuCl) to 3 hours under the same mild thermolysis conditions (60 °C, chloroform, oleylamine), representing an 87.5% reduction in reaction time. [1] The weaker Au–Br bond (50 ± 5 kcal/mol vs. 66 ± 3 kcal/mol for Au–Cl) [2] drives this kinetic advantage. When combined with the inherent reducing-agent-free nature of Au(I) halide precursors, AuBr enables rapid, clean, and streamlined production workflows that are particularly advantageous for combinatorial materials screening, process intensification, and industrial pilot-scale optimization.

Synthesis of Gold(III) Organometallic Complexes via Oxidative Addition: Broader Substrate Scope than AuI Analogs

Synthetic organometallic chemists targeting square-planar gold(III) complexes should select (phosphine)AuBr precursors when the corresponding iodide system fails to undergo oxidative addition. The (P(iPr)₃)AuBr complex reacts cleanly with elemental bromine to yield (P(iPr)₃)AuBr₃, whereas (P(iPr)₃)AuI does not undergo oxidative addition with iodine, instead forming polyiodide byproducts with gold remaining in the +1 oxidation state. [3] This expanded ligand scope makes AuBr-based precursors more versatile than AuI-based precursors for accessing diverse gold(III) coordination compounds relevant to catalysis, luminescent materials, and medicinal inorganic chemistry.

Polymorph-Dependent Solid-State Property Studies: Accessing Both AuCl-Type and AuI-Type Structural Frameworks from a Single Compound

AuBr is unique among the gold(I) monohalides in that it crystallizes in two distinct modifications—I-AuBr (isostructural with AuCl, Au–Br–Au angle 92.3°) and P-AuBr (isostructural with AuI, Au–Br–Au angle 77.1°)—with phase transitions mapped across the 85–330 °C temperature range. [4][5] Both modifications exhibit semiconducting behavior with reported electrical conductivities. [5] This makes AuBr the only compound that enables direct comparative studies of how the two structure types adopted separately by AuCl and AuI influence electronic, optical, and catalytic properties, all within a single chemical composition, thereby eliminating compositional variables from structure–property correlation studies.

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